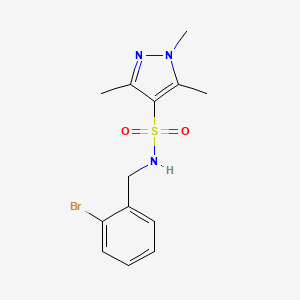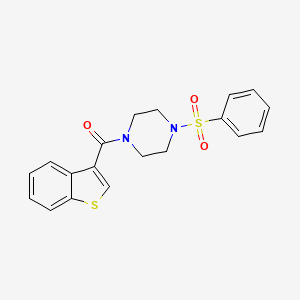
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent.
Mecanismo De Acción
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a potent inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that is involved in the regulation of cell division. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, preventing the enzyme from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells or animals. It has also been extensively studied in preclinical models of cancer, which makes it a well-established tool for cancer research. However, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations. It is not specific to Aurora A kinase and can also inhibit other kinases, which can lead to off-target effects. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its efficacy in preclinical models of cancer. Another direction is to study its safety and efficacy in clinical trials. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be used in combination with other anticancer agents to improve its efficacy. Finally, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be modified to improve its specificity and reduce off-target effects.
Aplicaciones Científicas De Investigación
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propiedades
IUPAC Name |
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6/c1-25-15-8-11(20(23)24)3-4-13(15)19-16(21)12-7-9-6-10(18)2-5-14(9)26-17(12)22/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIQXLLQANNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
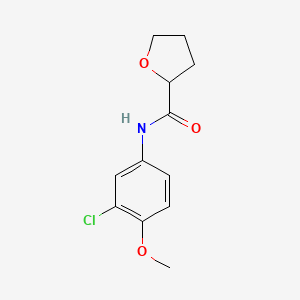
![N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4183830.png)
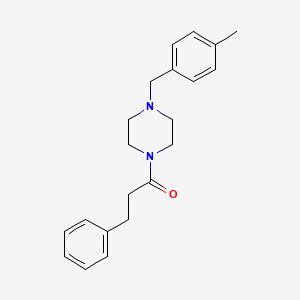
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
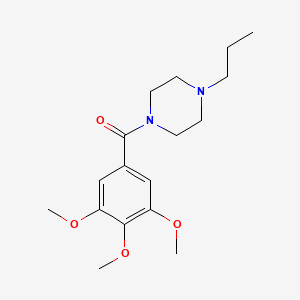
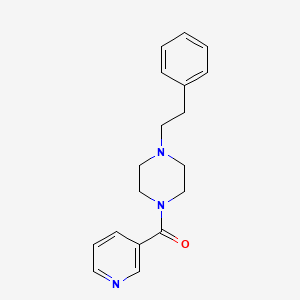
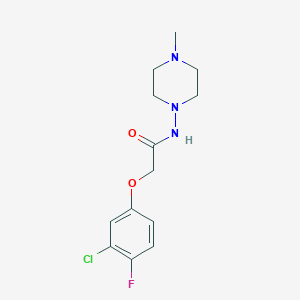
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
